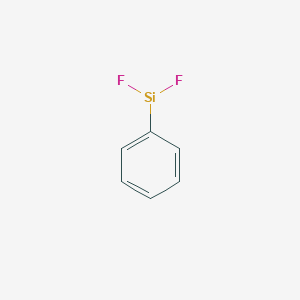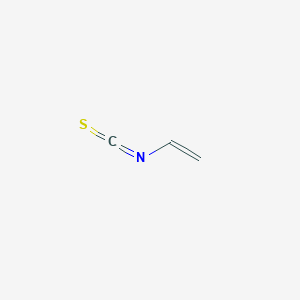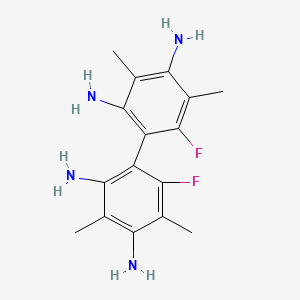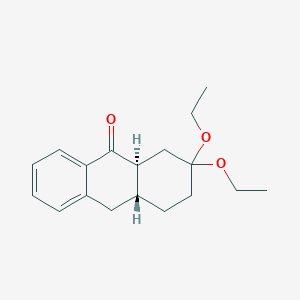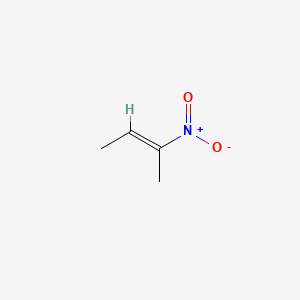
2-Nitro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-butene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitro-2-butene can be synthesized through the nitration of butene. One common method involves the reaction of butene with nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and pressures to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where butene and nitric acid are mixed under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-2-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of substituted butenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-butene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitropropene: Another nitroalkene with similar chemical properties.
1-Nitropropene: Differing in the position of the nitro group.
2-Nitro-1-butene: Similar structure but with the nitro group at a different position.
Uniqueness: 2-Nitro-2-butene is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Its distinct properties make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
4812-23-1 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
(E)-2-nitrobut-2-ene |
InChI |
InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
DAHZYRVPEHDLPG-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C(\C)/[N+](=O)[O-] |
Kanonische SMILES |
CC=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


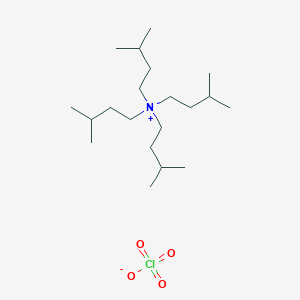
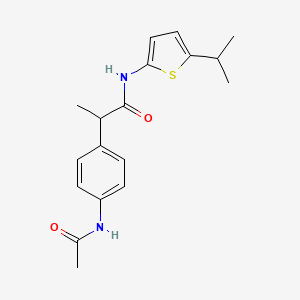
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
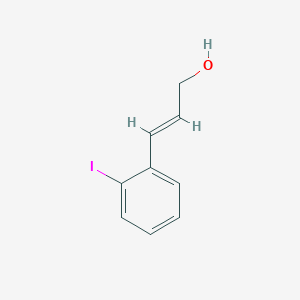

![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)

